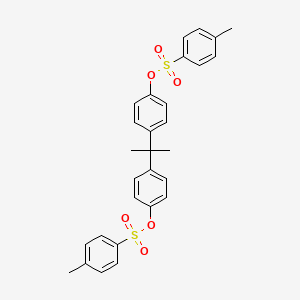
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C29H28O6S2. This compound is known for its unique chemical structure, which includes two benzene rings connected by a propane-2,2-diyl group and substituted with 4-methylbenzenesulfonate groups. It is used in various chemical and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of propane-2,2-diyldibenzene-4,1-diyl with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The benzene rings can undergo oxidation to form quinones.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium hydroxide, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include dihydro derivatives and reduced aromatic compounds.
科学研究应用
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: The compound is used in the production of high-performance materials, including resins and coatings
作用机制
The mechanism of action of propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzene rings provide hydrophobic interactions that stabilize the binding of the compound to its targets .
相似化合物的比较
Similar Compounds
Propane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate): Similar structure but with methoxybenzoate groups instead of methylbenzenesulfonate groups.
Biscyanatophenylpropane: Contains cyanate groups instead of sulfonate groups.
Uniqueness
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) is unique due to its combination of sulfonate groups and benzene rings, which provide both ionic and hydrophobic interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry .
属性
CAS 编号 |
2665-65-8 |
|---|---|
分子式 |
C29H28O6S2 |
分子量 |
536.7 g/mol |
IUPAC 名称 |
[4-[2-[4-(4-methylphenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H28O6S2/c1-21-5-17-27(18-6-21)36(30,31)34-25-13-9-23(10-14-25)29(3,4)24-11-15-26(16-12-24)35-37(32,33)28-19-7-22(2)8-20-28/h5-20H,1-4H3 |
InChI 键 |
UVLFPHLKARGVHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















